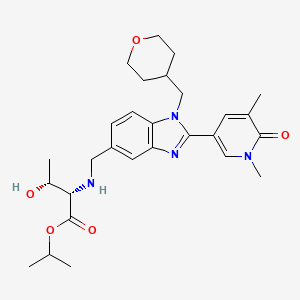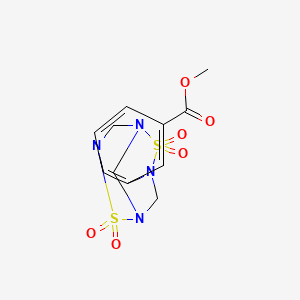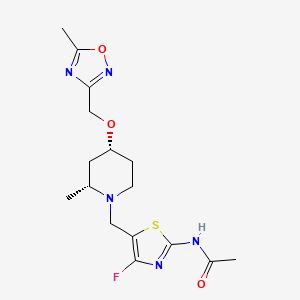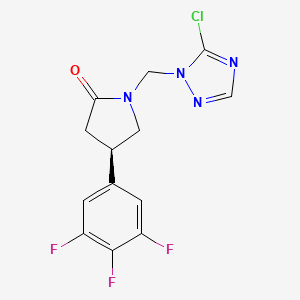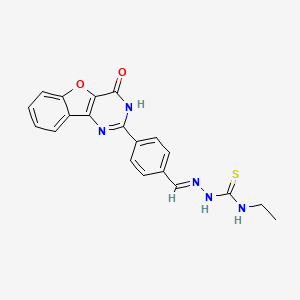
Parp-1-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp-1-IN-13 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Parp-1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various functionalized derivatives of the compound, which can be further studied for their biological activity.
Aplicaciones Científicas De Investigación
Parp-1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Employed in research to understand the biological functions of PARP1 and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP1.
Mecanismo De Acción
Parp-1-IN-13 exerts its effects by selectively inhibiting the activity of PARP1. The compound binds to the catalytic domain of PARP1, preventing the enzyme from catalyzing the poly-ADP-ribosylation of target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with defective DNA repair mechanisms.
Comparación Con Compuestos Similares
Parp-1-IN-13 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include:
Olaparib: A PARP1 inhibitor approved for the treatment of ovarian and breast cancer.
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Niraparib: A PARP1 inhibitor with applications in ovarian cancer treatment.
Talazoparib: Known for its potent PARP1 inhibition and use in cancer therapy.
This compound stands out due to its unique chemical structure and specific binding affinity for PARP1, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C20H17N5O2S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-ethyl-3-[(E)-[4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+ |
Clave InChI |
YRQHBYGJPZJJEZ-SSDVNMTOSA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
SMILES canónico |
CCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



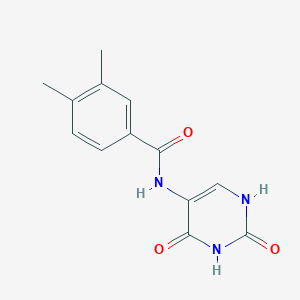


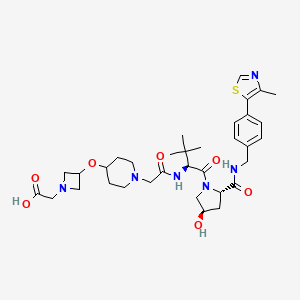
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

